4,5,7-Trimethoxy-2-nitro-1-benzofuran
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Overview
Description
4,5,7-Trimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by its three methoxy groups and a nitro group attached to the benzofuran core, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethoxy-2-nitrobenzofuran typically involves the nitration of benzofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents like nitric acid (HNO3) in the presence of acetic acid (AcOH). Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production of 4,5,7-Trimethoxy-2-nitrobenzofuran may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and controlled nitration. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trimethoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed:
Reduction: 4,5,7-Trimethoxy-2-aminobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,7-Trimethoxy-2-nitrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,7-Trimethoxy-2-nitrobenzofuran involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
2-Nitrobenzofuran: Shares the nitrobenzofuran core but lacks the methoxy groups.
3,5,6-Trimethyl-2-nitrobenzofuran: Similar structure with methyl groups instead of methoxy groups.
4-Chloro-7-nitrobenzofurazan: Contains a nitro group and a chloro group on the benzofuran ring.
Uniqueness: 4,5,7-Trimethoxy-2-nitrobenzofuran is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and facilitate its interaction with various biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65162-24-5 |
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Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4,5,7-trimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11-6(10(7)17-3)4-9(18-11)12(13)14/h4-5H,1-3H3 |
InChI Key |
NMSQPVALXLVVQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1OC(=C2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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